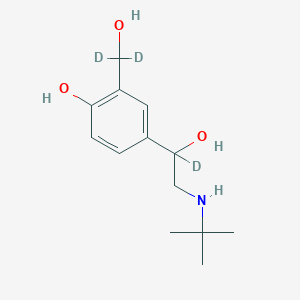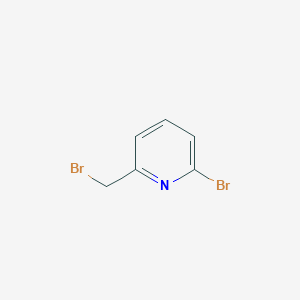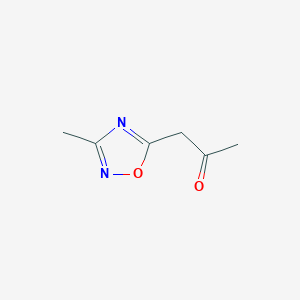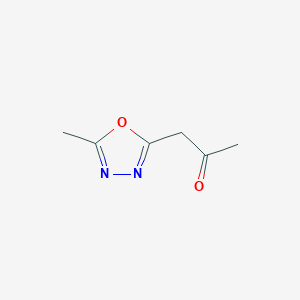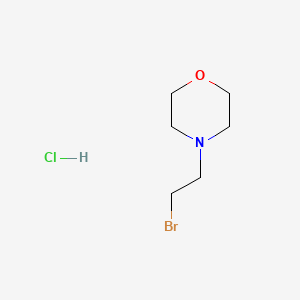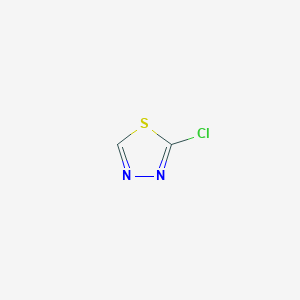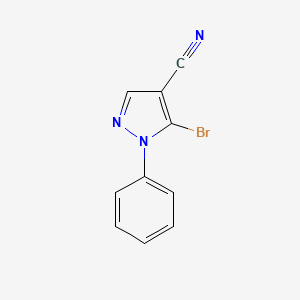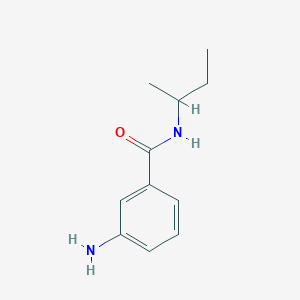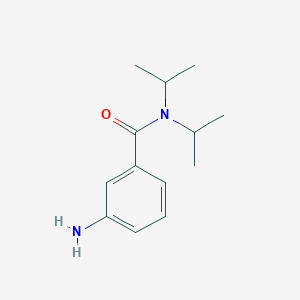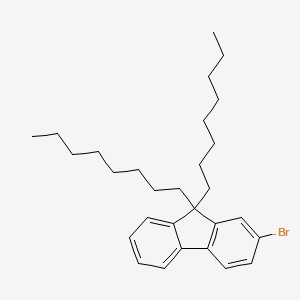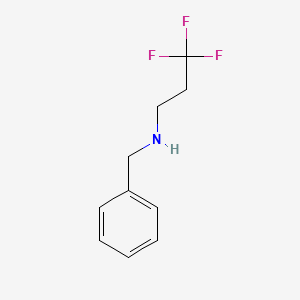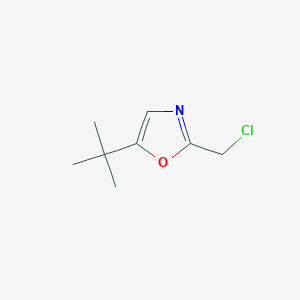
2-Bromo-5-(methoxymethyl)thiophene
Übersicht
Beschreibung
2-Bromo-5-(methoxymethyl)thiophene (2-Br-5-MMT) is an organic compound belonging to the class of thiophenes, a type of heterocyclic aromatic compound. It is a colorless solid that is soluble in organic solvents. 2-Br-5-MMT has been studied for its potential applications in materials science, organic synthesis, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Polymer Composite Materials
2-Bromo-5-(methoxymethyl)thiophene is used in the synthesis of composite materials. A study by Kubo et al. (2005) illustrates this application, where polymers like poly[3-hexylthiophene-co-3-(6-hydroxyhexyl)thiophene]s were prepared using 2-bromo-3-hexylthiophene. This process involved regioselective coupling reactions, demonstrating the compound's role in creating innovative materials with potential applications in technology and industry (Kubo et al., 2005).
Antimicrobial Agents
The compound plays a role in synthesizing new classes of antimicrobial agents. Research by Benneche et al. (2011) involved synthesizing 5-(alkylidene)thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes, showcasing its potential in creating compounds with significant antimicrobial properties (Benneche et al., 2011).
Synthesis of Thiophene Derivatives
Gol'dfarb et al. (1965) and (1983) have explored the synthesis and reactions of (methoxymethyl)thiophenes. These studies show the compound's utility in the field of organic chemistry, particularly in synthesizing various thiophene derivatives with potential applications in medicinal chemistry and materials science (Gol'dfarb et al., 1965); (Gol'dfarb et al., 1983).
Photostabilizers for Polyvinyl Chloride
Balakit et al. (2015) investigated the synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). This research indicates the compound's relevance in enhancing the durability of materials exposed to UV radiation (Balakit et al., 2015).
Molecular Structure and Biological Activities
Research by Rasool et al. (2016) on the synthesis of 2,5-bisarylthiophenes from 2-bromo-5-chloro thiophenes demonstrates the compound's significance in studying molecular structures and biological activities, highlighting its role in pharmaceutical research (Rasool et al., 2016).
Autopolymerization and Polymer Material Design
Nishimura et al. (2020) explored the autopolymerization of 2-bromo-3-methoxythiophene, analyzing reaction products and estimating polymer structure. This study sheds light on the compound's application in designing new polymer materials (Nishimura et al., 2020).
Molecular Electronics
Stuhr-Hansen et al. (2005) discussed the use of aryl bromides like 1-bromo-4-(methoxymethyl)benzene in the synthesis of molecular wires, indicating the potential of this compound in molecular electronics (Stuhr-Hansen et al., 2005).
Small Band Gap Polymers
Wu et al. (1996) investigated the synthesis of head-to-tail regioregular poly[3-(alkylthio)thiophenes] using 2-bromo-3-(alkylthio)-5-(bromozincio)thiophenes, highlighting the compound's role in developing small band gap polymers (Wu et al., 1996).
Safety and Hazards
The safety information for 2-Bromo-5-(methoxymethyl)thiophene indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do, continue rinsing) .
Eigenschaften
IUPAC Name |
2-bromo-5-(methoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQAKKFHNTDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

